5-[3-(1,3-二苯基吡唑-4-基)-5-(4-甲基苯基)-3,4-二氢吡唑-2-基]-5-氧代戊酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid” is a novel derivative that has been synthesized and studied for its potential cytotoxic properties . It is part of a series of compounds that were designed and synthesized in an effort to discover potential cytotoxic agents .
Synthesis Analysis
The compound was synthesized in various steps with acceptable reaction procedures and quantitative yields . The synthesis involved the use of dimethylformamide (DMF), sodium ascorbate, and copper sulfate .Chemical Reactions Analysis
The compound was characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra . These techniques helped in confirming the chemical structure of the synthesized compound .科学研究应用
缓蚀作用
吡唑衍生物,例如 Yadav 等人研究的那些 (2016),已显示出作为酸性环境中金属的缓蚀剂的巨大潜力。他们对吡喃吡唑衍生物的研究表明在 HCl 溶液中对低碳钢具有很高的缓蚀效率,表明这些化合物在保护金属免受腐蚀方面的效用,这是工业维护和金属结构寿命的一个关键方面 (Yadav、Gope、Kumari 和 Yadav,2016)。
抗增殖活性
具有吡唑-β-二酮结构的化合物已因其对癌细胞系的抗增殖活性而被研究。Pettinari 等人 (2006) 合成了具有吡唑-β-二酮配体的 novel dihalotin(IV) 络合物,该络合物在各种黑色素瘤细胞系中表现出剂量依赖性细胞增殖减少,展示了吡唑衍生物在癌症研究中的潜力 (Pettinari、Caruso、Zaffaroni、Villa、Marchetti、Pettinari、Phillips、Tanski 和 Rossi,2006)。
超分子化学
利用吡唑衍生物设计和合成超分子组装体一直是研究的重点,突出了它们在创建具有特定性质的复杂结构方面的潜力。Singh 等人 (2011) 研究了由阴离子相互作用指导的吡唑基离子盐的超分子结构的形成,这可能对材料科学和纳米技术产生影响 (Singh、Kashyap、Singh 和 Butcher,2011)。
抗氧化剂和酶抑制剂
吡唑衍生物也因其抗氧化特性和抑制脂氧合酶等酶的能力而被研究,有助于了解其潜在的治疗应用。Ali 等人 (2020) 报道了吡唑衍生物作为有效抗氧化剂和 15-脂氧合酶抑制剂的设计、合成和评估,表明它们可能用于对抗氧化应激相关疾病 (Ali、Awad、Said、Mahgoub、Taha 和 Ahmed,2020)。
抗菌活性
吡唑衍生物的抗菌潜力一直是一个备受关注的课题,研究表明它们对各种细菌和真菌病原体有效。Govindaraju 等人 (2012) 评估了新的四取代吡唑啉的抗菌和抗氧化活性,为开发新的抗菌剂奠定了基础 (Govindaraju、Kumar、Pavithra、Nayaka、Mylarappa 和 Kumar,2012)。
作用机制
The synthesized derivatives were screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) . The biological interpretation assay outcome was demonstrated in terms of cell viability percentage reduction and IC50 values against the standard reference drug cisplatin .
属性
IUPAC Name |
5-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3/c1-21-15-17-22(18-16-21)26-19-27(34(31-26)28(35)13-8-14-29(36)37)25-20-33(24-11-6-3-7-12-24)32-30(25)23-9-4-2-5-10-23/h2-7,9-12,15-18,20,27H,8,13-14,19H2,1H3,(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCYXOGKUUBRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。